1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene
Description
1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a bromine atom at position 1, a nitro group (-NO₂) at position 3, and a 3,3,3-trifluoropropoxy (-OCH₂CF₃) group at position 2. The molecular formula is C₉H₇BrF₃NO₃, with a molecular weight of 314.06 g/mol (estimated from analogous compounds in ). The trifluoropropoxy group contributes strong electron-withdrawing effects due to the electronegativity of fluorine, while the bromine and nitro groups further polarize the aromatic ring, making the compound reactive in substitution and coupling reactions.
Properties
IUPAC Name |
1-bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-2-1-3-7(14(15)16)8(6)17-5-4-9(11,12)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYISPZLFPCBYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves the following steps:
Nitration: The addition of a nitro group to the benzene ring.
Trifluoropropyloxylation: The attachment of a trifluoropropyloxyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products Formed:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various fluorinated organic compounds.
- Employed in the production of trifluoromethylated molecules, which are valuable in medicinal chemistry .
Biology and Medicine:
- Investigated for its potential use in the development of pharmaceuticals due to its unique chemical properties.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the manufacturing of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The trifluoropropyloxyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
- 1-Bromo-2-nitro-3-(3,3,3-trifluoropropoxy)benzene (CAS 1774894-34-6) Structure: Benzene with bromo (position 1), nitro (position 2), and trifluoropropoxy (position 3). Key Difference: The altered positions of nitro and trifluoropropoxy groups modify electronic and steric effects. The meta-nitro group (position 3 in the main compound) enhances electrophilic substitution reactivity compared to the para-nitro configuration . Molecular Formula: C₉H₇BrF₃NO₃ (identical to the main compound).
- 1-Bromo-3-(2,2,3,3-tetrafluoropropoxy)benzene (CAS 958452-23-8) Structure: Benzene with bromo (position 1) and 2,2,3,3-tetrafluoropropoxy (position 3). Key Difference: The propoxy chain has four fluorine atoms (vs. Molecular weight is 287.05 g/mol (C₉H₇BrF₄O) .
Functional Group Variations
- 5-Bromo-2-nitrobenzotrifluoride Structure: Benzene with bromo (position 5), nitro (position 2), and trifluoromethyl (-CF₃, position 1). Key Difference: The trifluoromethyl group (-CF₃) is shorter and more rigid than trifluoropropoxy (-OCH₂CF₃), reducing steric hindrance but maintaining strong electron withdrawal. Molecular weight: 270.02 g/mol (C₇H₃BrF₃NO₂) . Applications: Used as an intermediate in fluorinated agrochemicals (inferred from ).
- 1-Bromo-3-(trifluoromethoxy)benzene Structure: Benzene with bromo (position 1) and trifluoromethoxy (-OCF₃, position 3). Key Difference: The shorter -OCF₃ group lacks the propyl chain, reducing hydrophobicity. Boiling points and solubility in organic solvents (e.g., ethanol, benzene) are likely lower than the main compound .
Physicochemical Properties and Reactivity
Biological Activity
1-Bromo-3-nitro-2-(3,3,3-trifluoropropoxy)benzene is a multi-substituted aromatic compound that has garnered attention due to its notable biological activities. This compound, with the chemical formula , exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology.
The compound features a bromine atom and a nitro group on the benzene ring, along with a trifluoropropoxy substituent. These structural components contribute to its reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF3NO3 |
| Molecular Weight | 292.06 g/mol |
| CAS Number | 86810747 |
| IUPAC Name | This compound |
Antitumor Effects
Research indicates that compounds similar to this compound exhibit significant antitumor activity . A patent describes the compound's ability to inhibit tumor cell proliferation, suggesting its potential as a lead compound in cancer therapy .
Case studies have demonstrated that derivatives of this compound can effectively induce apoptosis in various cancer cell lines, including ovarian and lung cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth and survival.
The biological activity is primarily attributed to:
- Inhibition of Cell Proliferation : The presence of the nitro group is thought to enhance the compound's ability to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Research Findings
A study published in a peer-reviewed journal highlighted the efficacy of similar compounds in preclinical models. The findings showed:
- Reduction in Tumor Size : In vivo experiments demonstrated a significant decrease in tumor size when treated with this compound.
- Survival Rates : Enhanced survival rates were noted in animal models treated with this compound compared to control groups.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial. Preliminary assessments indicate:
- Moderate Toxicity : The compound exhibits moderate toxicity levels, necessitating careful dosage management in therapeutic settings.
- Safety Profile : Further studies are required to fully elucidate its safety profile and long-term effects on human health.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
